molecular formula C14H12F16O3 B12087477 Butyl 1H,1H,9H-perfluorononyl carbonate

Butyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12087477
M. Wt: 532.22 g/mol
InChI Key: ZWPXGUOPVSGTJI-UHFFFAOYSA-N
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Description

Butyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability to the molecule. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluorononyl alcohol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

C9F19CH2OH+C4H9OCOClC9F19CH2OCOOC4H9+HCl\text{C}_9\text{F}_{19}\text{CH}_2\text{OH} + \text{C}_4\text{H}_9\text{OCOCl} \rightarrow \text{C}_9\text{F}_{19}\text{CH}_2\text{OCOO}\text{C}_4\text{H}_9 + \text{HCl} C9​F19​CH2​OH+C4​H9​OCOCl→C9​F19​CH2​OCOOC4​H9​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

Butyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form perfluorononyl alcohol and butanol.

    Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Requires nucleophilic reagents such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Hydrolysis: Perfluorononyl alcohol and butanol.

    Substitution: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.

Scientific Research Applications

Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Employed in the study of hydrophobic interactions and membrane dynamics due to its significant hydrophobicity.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance and hydrophobic properties.

Mechanism of Action

The mechanism of action of Butyl 1H,1H,9H-perfluorononyl carbonate is primarily related to its ability to interact with hydrophobic environments. The perfluorononyl group can insert into lipid bilayers or hydrophobic pockets of proteins, altering their structure and function. This interaction is mediated by van der Waals forces and hydrophobic interactions, which stabilize the compound within the hydrophobic environment.

Comparison with Similar Compounds

Similar Compounds

    Perfluorononyl methacrylate: Another fluorinated compound with similar hydrophobic properties but different reactivity due to the presence of a methacrylate group.

    Perfluorononyl ethyl carbonate: Similar structure but with an ethyl group instead of a butyl group, leading to slightly different physical and chemical properties.

Uniqueness

Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to its specific combination of a butyl group and a perfluorononyl group, which imparts a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.

Properties

Molecular Formula

C14H12F16O3

Molecular Weight

532.22 g/mol

IUPAC Name

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C14H12F16O3/c1-2-3-4-32-7(31)33-5-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h6H,2-5H2,1H3

InChI Key

ZWPXGUOPVSGTJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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